INCB057643 - 1820889-23-3

INCB057643

Catalog Number: EVT-270912
CAS Number: 1820889-23-3
Molecular Formula: C20H21N3O5S
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

INCB057643 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. [, , , ] These proteins play a crucial role in regulating gene transcription by interacting with acetylated lysine residues on histones. [, ] By inhibiting BET proteins, INCB057643 disrupts the formation of transcriptional regulatory complexes, leading to the downregulation of specific oncogenes, including MYC, and influencing various cellular processes involved in cancer development and progression. [, , , ] INCB057643 is orally bioavailable, making it suitable for in vivo studies. [, , ] Its selectivity for BET proteins over other bromodomain-containing proteins makes it a valuable tool for investigating the specific roles of BET proteins in various biological contexts. []

Future Directions
  • Optimizing Dosing and Scheduling: Further research is needed to determine the optimal dosing and scheduling of INCB057643, both as a single agent and in combination therapies, to maximize efficacy and minimize potential side effects. [, ]
  • Identifying Predictive Biomarkers: Identifying biomarkers that predict response to INCB057643 treatment would enable the selection of patients most likely to benefit from this therapy. []
  • Investigating Resistance Mechanisms: Understanding the mechanisms of resistance to INCB057643 is crucial for developing strategies to overcome resistance and improve long-term treatment outcomes. []
  • Exploring Novel Combination Therapies: Evaluating INCB057643 in combination with other targeted therapies and immunotherapies holds promise for further enhancing its anti-tumor activity. [, ]
  • Expanding Clinical Development: Continued clinical development of INCB057643 in various hematologic malignancies and solid tumors is warranted based on its promising preclinical results. [, ]
Overview

INCB-057643 is a small-molecule inhibitor targeting bromodomain and extra-terminal proteins, specifically inhibiting the bromodomain and extraterminal domain family of proteins, which play a crucial role in regulating gene expression related to oncogenesis. This compound is primarily being investigated for its therapeutic potential in treating various hematologic malignancies, including myelofibrosis and other associated disorders.

Source

INCB-057643 was developed by Incyte Corporation and has been subjected to various preclinical and clinical evaluations. It is currently undergoing clinical trials to assess its efficacy and safety in patients with hematologic cancers.

Classification

INCB-057643 is classified as a bromodomain inhibitor, specifically targeting the bromodomain-containing proteins BRD2, BRD3, and BRD4. These proteins are recognized as epigenetic readers that modulate the transcription of genes involved in cancer progression.

Synthesis Analysis

Methods

The synthesis of INCB-057643 involves several steps that utilize various organic chemistry techniques. The compound is synthesized through a multi-step reaction process, typically involving the formation of key intermediates followed by final coupling reactions.

Technical Details

  1. Starting Materials: The synthesis begins with specific aromatic compounds that are functionalized through acylation or alkylation reactions.
  2. Reagents: Common reagents include anhydrous aluminum chloride for Friedel-Crafts acylation, dimethylformamide for certain coupling reactions, and various solvents such as dichloromethane and ethanol.
  3. Purification: The product is purified using techniques such as flash chromatography and recrystallization to obtain a high-purity crystalline form of INCB-057643.
Molecular Structure Analysis

Structure

The molecular structure of INCB-057643 can be represented by its chemical formula, which includes multiple aromatic rings and functional groups essential for its biological activity. The compound's structure facilitates its binding to the bromodomain pocket of target proteins.

Data

  • Molecular Weight: Approximately 446.54 g/mol.
  • Chemical Formula: C20H22ClN3O3S.
  • Structural Features: The presence of chlorine atoms and sulfonamide groups enhances its binding affinity to target proteins.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing INCB-057643 typically include:

  1. Acylation Reactions: Used to introduce acyl groups onto aromatic rings.
  2. Coupling Reactions: These reactions form the final structure by linking different molecular fragments together.

Technical Details

  • Reaction Conditions: Many reactions are conducted under controlled temperatures (often elevated) to ensure optimal yields.
  • Monitoring Techniques: Thin-layer chromatography is frequently employed to monitor reaction progress and determine completion.
Mechanism of Action

Process

INCB-057643 exerts its therapeutic effects by selectively inhibiting the binding of bromodomain-containing proteins to acetylated lysines on histones and non-histone proteins. This inhibition disrupts the transcriptional regulation of genes associated with cancer cell survival and proliferation.

Data

  • Target Proteins: BRD2, BRD3, BRD4.
  • Biological Impact: The inhibition leads to decreased expression of oncogenes such as c-Myc, thereby reducing tumor growth and metastasis in preclinical models.
Physical and Chemical Properties Analysis

Physical Properties

INCB-057643 typically appears as a pale green solid at room temperature. Its solubility varies depending on the solvent used but is generally soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It can undergo further chemical modifications if necessary for developing derivatives or analogs for enhanced efficacy.
Applications

Scientific Uses

INCB-057643 is primarily researched for its potential applications in treating:

  1. Myelofibrosis: A type of blood cancer characterized by abnormal blood cell production.
  2. Other Hematologic Malignancies: Including acute myeloid leukemia and B-cell lymphomas.
  3. Combination Therapies: It is being evaluated in combination with other treatments like ruxolitinib to enhance therapeutic outcomes.

Properties

CAS Number

1820889-23-3

Product Name

INCB-057643

IUPAC Name

2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C20H21N3O5S/c1-20(2)19(25)23(4)15-9-11(29(5,26)27)8-13(17(15)28-20)14-10-22(3)18(24)16-12(14)6-7-21-16/h6-10,21H,1-5H3

InChI Key

VZSAMEOETVNDQH-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C

Solubility

Soluble in DMSO

Synonyms

INCB057643; INCB-057643; INCB 057643; INCB57643; INCB-57643; INCB 57643;

Canonical SMILES

CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.